

Application Notes and Protocols for Antibody Stripping in Sequential TSA Staining

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Compound of Interest

Compound Name: *Cy7 tyramide*

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For researchers, scientists, and drug development professionals engaged in multiplex immunofluorescence (mIF), sequential Tyramide Signal Amplification (TSA) staining is a powerful technique to visualize multiple markers on a single tissue section. A critical step in this process is the effective stripping of primary and secondary antibodies after each round of staining to prevent antibody cross-reactivity, while preserving the covalently deposited fluorophore from the previous cycle.^{[1][2][3]} This document provides detailed protocols for antibody stripping and guidance on optimizing this crucial step for robust and reproducible results.

Introduction to Antibody Stripping in Sequential TSA

Sequential mIF with TSA involves iterative cycles of antibody incubation, TSA-fluorophore deposition, and subsequent removal of the antibody complex before the next round of staining. ^[4] The tyramide molecule, once activated by horseradish peroxidase (HRP), forms a covalent bond with tyrosine residues in proximity to the epitope, ensuring that the fluorescent signal is retained during the stripping process.^[3] The primary goal of the stripping step is to completely elute the primary and secondary antibodies from the previous cycle without affecting the integrity of the tissue or the antigenicity of the target for the next round.

The choice of stripping method can significantly impact the quality of multiplex staining. Harsh methods may lead to tissue damage or loss of antigenicity, while incomplete stripping can result in false-positive signals. Therefore, careful selection and optimization of the stripping

protocol are paramount. The two most common approaches are heat-induced antibody stripping and milder chemical stripping methods.

Experimental Protocols

This section details two primary methods for antibody stripping: a heat-induced method and a gentler chemical elution method. It is recommended to validate the stripping efficiency for your specific antibodies and tissue types.

Protocol 1: Heat-Induced Antibody Stripping

This is a widely used and effective method that often combines antibody stripping with antigen retrieval for the subsequent antibody staining cycle.

Materials:

- Stripping Buffer: 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0
- Microwave oven, steamer, or water bath
- Coplin jars or slide staining containers
- Wash Buffer: PBS with 0.1% Tween-20 (PBST) or TBS with 0.1% Tween-20 (TBST)

Procedure:

- Following TSA fluorophore incubation and washing, immerse the slides in a Coplin jar containing the stripping buffer.
- Heat the slides in a microwave oven. A common protocol is to bring the solution to a boil and then maintain a sub-boiling temperature for 10-15 minutes. Alternatively, a steamer or water bath can be used at 95-100°C for 10-20 minutes.
- After heating, allow the slides to cool down to room temperature for at least 30 minutes.
- Wash the slides thoroughly with wash buffer (e.g., PBST or TBST) three times for 5 minutes each with gentle agitation.

- The slides are now ready for the blocking and primary antibody incubation step of the next staining cycle.

Protocol 2: Chemical Antibody Stripping (Gentle Method)

This method is suitable for more delicate tissues that may be damaged by heat. It often employs a low pH glycine-based buffer or a buffer containing reducing agents.

Materials:

- Stripping Buffer: Glycine-SDS, pH 2.0 (e.g., 0.1 M Glycine, 0.1% SDS, adjust pH to 2.0) or a buffer containing β -mercaptoethanol.
- Wash Buffer: PBS or TBS
- Neutralization Buffer: 1 M Tris-HCl, pH 8.0
- Coplin jars or slide staining containers

Procedure:

- After TSA fluorophore incubation and washing, immerse the slides in the chemical stripping buffer.
- Incubate at room temperature for 15-30 minutes with gentle agitation.
- Wash the slides twice with PBS or TBS for 5 minutes each.
- If using a low pH stripping buffer, neutralize the slides by incubating in a neutralization buffer for 5 minutes.
- Wash the slides thoroughly with wash buffer (e.g., PBST or TBST) three times for 5 minutes each.
- The slides are now ready for the next round of staining.

Validation of Stripping Efficiency

To ensure the complete removal of the previous antibody complex, a control should be performed. After the stripping procedure, incubate the slide with the secondary antibody and the TSA fluorophore of the next cycle, but omit the primary antibody. An absence of signal indicates successful stripping.

Data Presentation: Comparison of Stripping Methods

The selection of a stripping method depends on the tissue type, the antibodies used, and the specific experimental requirements. The following table summarizes the key characteristics of the two main stripping protocols.

Feature	Heat-Induced Stripping	Chemical Stripping
Principle	Denaturation of antibodies through heat	Disruption of antigen-antibody interactions via low pH or reducing agents
Common Reagents	Sodium Citrate (pH 6.0), Tris-EDTA (pH 9.0)	Glycine-SDS (pH 2.0), β -mercaptoethanol
Typical Conditions	95-100°C for 10-20 minutes	Room temperature for 15-30 minutes
Advantages	Highly effective, combines stripping and antigen retrieval	Gentle on tissue, preserves morphology of fragile samples
Disadvantages	Can damage delicate tissues, potential for antigen degradation with repeated cycles	May be less effective for high-affinity antibodies, may require neutralization step
Best Suited For	Robust tissues (e.g., FFPE sections), routine multiplexing	Fragile tissues (e.g., brain, skin), heat-sensitive epitopes

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general workflow for sequential TSA staining, incorporating the antibody stripping step.



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Caption: Workflow of sequential TSA staining with antibody stripping.

The diagram below illustrates the molecular mechanism of antibody stripping in the context of TSA staining.

Caption: Mechanism of antibody stripping in TSA staining.

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